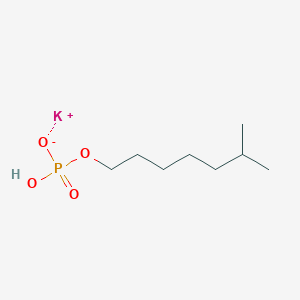
Isooctyl dihydrogen phosphate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl dihydrogen phosphate, potassium salt is an inorganic compound with the molecular formula C8H18KO4P . It is a colorless to slightly yellow solid that is soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctyl dihydrogen phosphate, potassium salt can be synthesized through the reaction of isooctyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve heating the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of potassium dihydrogen phosphate often involves the decomposition of natural phosphates by sulfuric acid, followed by purification and neutralization with potassium carbonate or hydroxide . This method ensures the production of high-purity potassium phosphate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Isooctyl dihydrogen phosphate, potassium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphate derivatives.
Reduction: Reduction reactions can convert it into other phosphorus-containing compounds.
Substitution: Isooctyl dihydrogen phosphate can participate in substitution reactions where the isooctyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include different phosphate esters, phosphoric acid derivatives, and substituted phosphates. These products have diverse applications in various fields .
Scientific Research Applications
Isooctyl dihydrogen phosphate, potassium salt has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of isooctyl dihydrogen phosphate, potassium salt involves its interaction with various molecular targets and pathways. It can act as a phosphate donor in biochemical reactions, influencing cellular processes such as energy metabolism and signal transduction . The compound’s effects are mediated through its ability to form complexes with metal ions and other molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isooctyl dihydrogen phosphate, potassium salt include:
Monopotassium phosphate:
Dipotassium phosphate: This compound is used in food additives and as an electrolyte replenisher.
Uniqueness
This compound is unique due to its specific isooctyl group, which imparts distinct chemical properties compared to other phosphate salts. This uniqueness makes it suitable for specialized applications in various fields .
Properties
CAS No. |
68399-64-4 |
|---|---|
Molecular Formula |
C8H18KO4P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
potassium;6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
UQSBYOJGEUTPFF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCOP(=O)(O)[O-].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






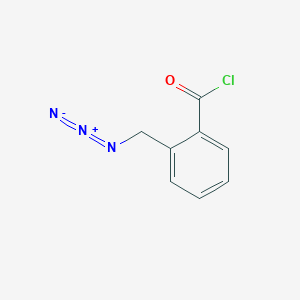

![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
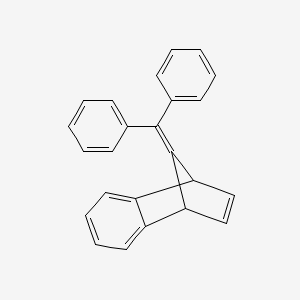
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)
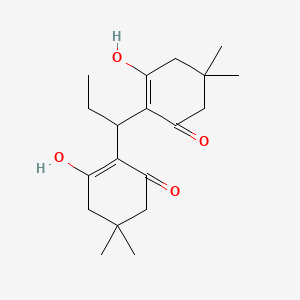
![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
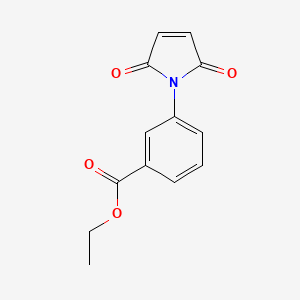
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)

